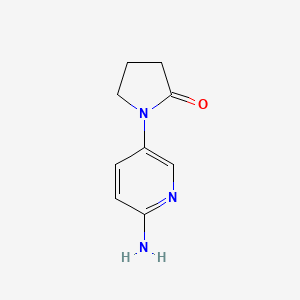

4-ethynyltetrahydro-2H-thiopyran

説明

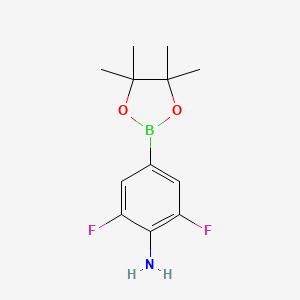

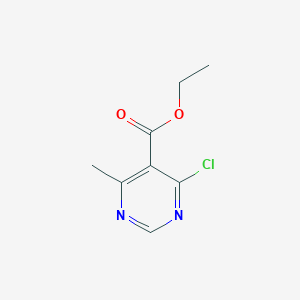

4-Ethynyltetrahydro-2H-thiopyran (ETP) is a heterocyclic organic compound . It has a molecular weight of 126.22 g/mol . The IUPAC name for this compound is 4-ethynyltetrahydro-2H-thiopyran . The InChI code for this compound is 1S/C7H10S/c1-2-7-3-5-8-6-4-7/h1,7H,3-6H2 .

Synthesis Analysis

The synthesis of 4-ethynyltetrahydro-2H-thiopyran involves several steps . One method involves the use of n-butyllithium in tetrahydrofuran at temperatures between -75 and 20°C . Another method involves the use of lithium diisopropyl amide and diazomethyl-trimethyl-silane in tetrahydrofuran and n-heptane at temperatures between -75 and 20°C .Molecular Structure Analysis

The molecular structure of 4-ethynyltetrahydro-2H-thiopyran consists of 7 carbon atoms, 10 hydrogen atoms, and 1 sulfur atom . It contains a total of 18 bonds, including 8 non-H bonds, 1 multiple bond, 1 triple bond, 1 six-membered ring, and 1 sulfide .Chemical Reactions Analysis

The chemical reactions involving 4-ethynyltetrahydro-2H-thiopyran are complex and can involve various factors. The nature of the different physicochemical factors affecting the valence isomerism between 2H-pyrans (2HPs) and 1-oxatrienes has been discussed in the literature .Physical And Chemical Properties Analysis

4-Ethynyltetrahydro-2H-thiopyran is a colorless to yellow liquid or semi-solid or solid . It should be stored in a refrigerator . The shipping temperature is room temperature .科学的研究の応用

Synthesis of Heterocyclic Compounds

4-Ethynyltetrahydro-2H-thiopyran is a valuable intermediate in the synthesis of various heterocyclic compounds. Its structure allows for the introduction of sulfur-containing rings into more complex molecules, which is particularly useful in pharmaceutical chemistry where such heterocycles are found in a number of therapeutic agents .

Material Science Research

In material science, this compound can be used to modify surface properties of materials. By incorporating it into polymers, researchers can potentially create materials with enhanced thermal stability and unique electronic properties, suitable for advanced electronic devices .

Chemical Synthesis Optimization

This compound serves as a model for studying the mechanisms of chemical reactions involving ethynyl groups. Understanding these mechanisms can lead to the optimization of synthetic pathways for producing various industrially significant chemicals .

Biological Activity Profiling

Due to its structural similarity to compounds that exhibit biological activity, 4-ethynyltetrahydro-2H-thiopyran can be used as a scaffold for developing new bioactive molecules. It can help in profiling the biological activities of new synthetic compounds .

Advanced Drug Delivery Systems

The thiopyran ring system of this compound could be explored for designing advanced drug delivery systems. Its ability to encapsulate other molecules and release them under specific conditions makes it a candidate for targeted drug delivery research .

Agricultural Chemistry

In agricultural chemistry, derivatives of 4-ethynyltetrahydro-2H-thiopyran can be investigated for their potential use as novel pesticides or herbicides. The unique structure may interact with biological targets in pests and weeds in a way that traditional compounds do not .

Molecular Electronics

The ethynyl group in 4-ethynyltetrahydro-2H-thiopyran can be utilized in the field of molecular electronics. It can act as a building block for constructing molecular wires and other components essential for developing nanoscale electronic devices .

Computational Chemistry Simulations

Finally, this compound is also relevant in computational chemistry, where it can be used in simulations to predict the behavior of new molecules. Programs like Amber and GROMACS can use it to model interactions at the molecular level, which is crucial for drug design and material science .

Safety and Hazards

4-Ethynyltetrahydro-2H-thiopyran is classified as dangerous . It has hazard statements H226, H302, H315, H319, H320, H335 . Precautionary statements include P202, P210, P233, P235, P240, P241, P242, P243, P261, P264, P271, P280, P302, P303, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352, P353, P361, P362, P370, P378, P403, P405 .

特性

IUPAC Name |

4-ethynylthiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10S/c1-2-7-3-5-8-6-4-7/h1,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSXBCFUTCAECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCSCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1529811.png)

![2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1529813.png)

![6-Bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1529814.png)

![[1-(5-Bromo-pyridin-2-yl)-1H-[1,2,3]triazol-4-yl]-methanol](/img/structure/B1529819.png)

![[2-(Benzyloxy)pyridin-3-yl]methanol](/img/structure/B1529826.png)